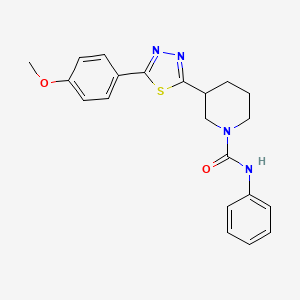

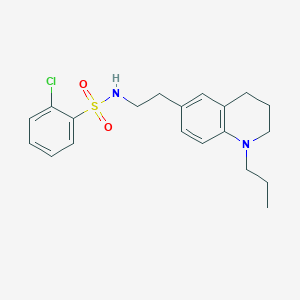

![molecular formula C7H12N2O2 B2897832 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1512618-99-3](/img/structure/B2897832.png)

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic compound. It has an empirical formula of C12H19NO4 . It is a derivative of azabicycloheptane, a class of compounds that are structurally unique and exhibit diverse chemistry .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide .Molecular Structure Analysis

The molecular structure of “3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid” is complex due to its bicyclic nature. The absolute configuration of similar bicyclic esters was deduced by X-ray crystallography of an intermediate .Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid” and its derivatives are diverse. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .科学的研究の応用

Synthesis and Medicinal Chemistry

Synthetic Approaches and Building Blocks

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives serve as key building blocks in synthetic chemistry. Studies have developed efficient synthetic routes to these compounds, highlighting their potential as intermediates in the synthesis of complex molecules. For example, a full study on the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid described multiple approaches to achieve an efficient synthesis, emphasizing its application as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Peptidomimetics and Drug Design

The constrained structure of these amino acid derivatives makes them attractive for peptide engineering and peptidomimetic drug design. Their incorporation into peptides can influence the conformational properties of the molecules, potentially leading to enhanced biological activity or stability. For instance, the synthesis of 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid) was developed, showcasing a rare example of a conformationally constrained nonchiral β-amino acid with potential use in peptide engineering and peptidomimetic drug design (Tymtsunik et al., 2013).

Chemical Properties and Applications

Conformational Analysis and Structural Studies

The unique bicyclic structure of these compounds allows for detailed conformational analysis, which is critical in understanding their reactivity and interaction with biological targets. Research on derivatives, such as 3-azabicyclo[3.2.0]heptane derivatives synthesized as γ-aminobutyric acid analogues, highlights the importance of these compounds in studying molecular interactions and designing ligands with specific biological activities (Petz & Wanner, 2013).

Applications in Medicinal Chemistry

The structural features of 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives enable their application in the development of novel pharmaceutical agents. Their bicyclic framework can be exploited to design ligands for various receptors, potentially leading to the discovery of new therapeutic agents. Research into the synthesis of bridged bicyclic morpholine amino acids, for example, showcases the role of these compounds as compact modules in medicinal chemistry, aiming to modulate physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

将来の方向性

The future directions for the study and application of “3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid” and its derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, and potential applications in various fields such as medicinal chemistry .

特性

IUPAC Name |

3-amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c8-7(6(10)11)4-9-2-1-5(7)3-9/h5H,1-4,8H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVBAHKOKYSTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC1C(C2)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2897752.png)

![2-[(E)-but-2-enyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897754.png)

![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2897755.png)

![Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2897757.png)

![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2897763.png)

![5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2897765.png)

![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)

![3-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2897772.png)